2,2-Difluoroethyl chloranesulfonate
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Overview
Description
2,2-Difluoroethyl chloranesulfonate is a chemical compound with the molecular formula C2H3ClF2O3S and a molecular weight of 180.56 g/mol . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethyl chloranesulfonate typically involves the reaction of 2,2-difluoroethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
2,2-Difluoroethanol+Chlorosulfonic acid→2,2-Difluoroethyl chloranesulfonate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl chloranesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloranesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can also undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted products, while oxidation reactions can produce different oxidized derivatives .
Scientific Research Applications
2,2-Difluoroethyl chloranesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoroethyl chloranesulfonate involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethyl methanesulfonate: Similar in structure but with a methanesulfonate group instead of a chloranesulfonate group.
2,2-Difluoroethanol: The parent alcohol from which 2,2-Difluoroethyl chloranesulfonate is derived.
2,2-Difluoroethyl trifluoromethanesulfonate: Another fluorinated sulfonate ester with different reactivity and applications.
Uniqueness
This compound is unique due to its specific reactivity and the presence of both fluorine and chloranesulfonate groups. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-chlorosulfonyloxy-1,1-difluoroethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2O3S/c3-9(6,7)8-1-2(4)5/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONAHOGDIIMTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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